Flucofuron
Overview
Description
Flucofuron is a phenylurea compound known for its activity against various pathogens, including kinetoplastids such as Leishmania spp. and Trypanosoma cruzi. It has demonstrated significant potential as an antiparasitic agent, making it a promising candidate for further research and development in the field of tropical neglected diseases .
Mechanism of Action
Target of Action
Flucofuron is a compound that has shown activity against various vectors and has previously been reported to have activity against Staphylococcus spp. and Schistosoma spp. . It demonstrates activity against Leishmania amazonensis and Trypanosoma cruzi , which are the causative agents of leishmaniasis and Chagas disease respectively . These diseases affect millions of people around the world .
Mode of Action
This compound interacts with its targets and induces programmed cell death in the parasites . It has been observed to induce chromatin condensation, reactive oxygen species accumulation, and plasma membrane permeability in parasites . It also causes alterations in ATP levels and mitochondrial membrane potential . These events demonstrate that this compound produces programmed cell death in both parasites .
Biochemical Pathways
The observed effects such as chromatin condensation, reactive oxygen species accumulation, plasma membrane permeability, and alterations in atp levels and mitochondrial membrane potential suggest that this compound may affect multiple biochemical pathways related to cell death and energy metabolism .
Result of Action
The result of this compound’s action is the induction of programmed cell death in the parasites . This leads to the death of Leishmania amazonensis and Trypanosoma cruzi , effectively treating the diseases caused by these parasites .
Action Environment
It is known that this compound has activity against various vectors , suggesting that it may be effective in various environments where these vectors are present
Biochemical Analysis
Biochemical Properties
Flucofuron plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the synthesis of enzymes required for breaking down keratin . Additionally, this compound demonstrates activity against microorganisms by inducing programmed cell death . This interaction suggests that this compound may bind to specific proteins or enzymes, altering their function and leading to cellular apoptosis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by inducing programmed cell death in parasites such as Leishmania amazonensis and Trypanosoma cruzi . This effect is likely mediated through the disruption of cell signaling pathways and alterations in gene expression. This compound also impacts cellular metabolism, potentially affecting the energy production and overall viability of the cells it targets.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been reported to inhibit the synthesis of enzymes necessary for keratin breakdown . This inhibition disrupts the normal metabolic processes within the cell, leading to programmed cell death. Additionally, this compound may interact with specific receptors or proteins, triggering a cascade of molecular events that result in cellular apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its activity against target pathogens . Long-term exposure to this compound may lead to degradation and reduced efficacy. In vitro and in vivo studies have demonstrated that this compound can induce long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged cellular apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of target pathogens without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux and alter metabolite levels within the cell . The compound’s interaction with specific enzymes may lead to the accumulation or depletion of certain metabolites, impacting overall cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The compound’s distribution within the cell can influence its activity and effectiveness in targeting pathogens.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for this compound’s ability to interact with its target biomolecules and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Flucofuron can be synthesized through a multi-step process involving the reaction of 4-chloro-3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 4-chloro-3-(trifluoromethyl)aniline to yield this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Flucofuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Flucofuron has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes, including programmed cell death in parasites.
Medicine: Investigated as a potential therapeutic agent against diseases caused by kinetoplastids, such as leishmaniasis and Chagas disease.
Industry: Utilized in the development of new antiparasitic drugs and as a pesticide in agricultural practices
Comparison with Similar Compounds
Sulcofuron: Another phenylurea compound with similar pesticidal properties.
Fluconazole: An antifungal agent with a different mechanism of action but similar structural features.
Uniqueness of Flucofuron: this compound stands out due to its broad-spectrum activity against various pathogens, including bacteria, fungi, and parasites. Its ability to induce programmed cell death in parasites makes it a unique and promising candidate for further research and development .
Properties
IUPAC Name |
1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVRDBEJDIBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891521 | |
Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370-50-3 | |
Record name | Flucofuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flucofuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCOFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3V3S70655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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